2-(Benzenesulfonamido)pent-4-ynoic acid
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Overview
Description
2-(Benzenesulfonamido)pent-4-ynoic acid is an organic compound with the molecular formula C11H11NO4S. This compound is characterized by the presence of a benzenesulfonamide group attached to a pent-4-ynoic acid backbone. It is a derivative of pent-4-ynoic acid, which is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonamido)pent-4-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with pent-4-ynoic acid, which can be prepared by the hydrolysis of 1-chloropentyne followed by oxidation.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting pent-4-ynoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of pent-4-ynoic acid are synthesized using optimized reaction conditions to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonamido)pent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Alkenes or alkanes with retained sulfonamide functionality.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfonamido)pent-4-ynoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonamido)pent-4-ynoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as a potent inhibitor of aldose reductase, an enzyme involved in the polyol pathway.
Molecular Pathways: The inhibition of aldose reductase can lead to reduced formation of sorbitol, which is implicated in diabetic complications.
Comparison with Similar Compounds
Similar Compounds
Pent-4-ynoic acid: The parent compound, known for its use in organic synthesis.
Benzenesulfonamide: A related compound with similar sulfonamide functionality.
4-Pentenoic acid: Another derivative of pent-4-ynoic acid with an alkene group instead of an alkyne.
Uniqueness
2-(Benzenesulfonamido)pent-4-ynoic acid is unique due to the combination of the alkyne and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H11NO4S |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
2-(benzenesulfonamido)pent-4-ynoic acid |
InChI |
InChI=1S/C11H11NO4S/c1-2-6-10(11(13)14)12-17(15,16)9-7-4-3-5-8-9/h1,3-5,7-8,10,12H,6H2,(H,13,14) |
InChI Key |
CEDVYSBJYALOGL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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